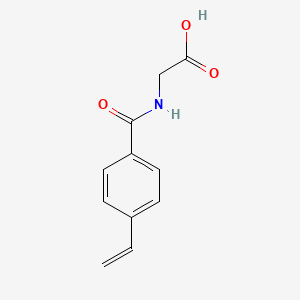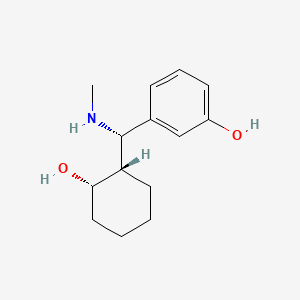
Methyl 2-(diacetylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diacetylamino)prop-2-enoate typically involves the reaction of methyl acrylate with diacetylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diacetylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diacetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 2-(diacetylamino)acrylic acid.
Reduction: Formation of 2-(diacetylamino)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(diacetylamino)prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(diacetylamino)prop-2-enoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release acrylic acid, which can then participate in various biochemical pathways . The diacetylamino group may also interact with enzymes and proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: A simpler ester of acrylic acid without the diacetylamino group.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: A structurally similar compound with different functional groups.
Uniqueness
Methyl 2-(diacetylamino)prop-2-enoate is unique due to the presence of the diacetylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
81629-69-8 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 2-(diacetylamino)prop-2-enoate |
InChI |
InChI=1S/C8H11NO4/c1-5(8(12)13-4)9(6(2)10)7(3)11/h1H2,2-4H3 |
InChI Key |
DQUJRSMPIBRLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C)C(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)






![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)

